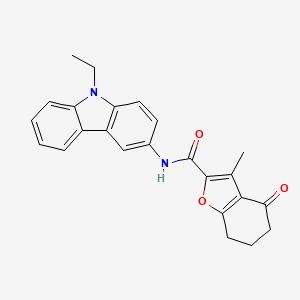

N-(9-ethyl-9H-carbazol-3-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

Description

N-(9-ethyl-9H-carbazol-3-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a synthetic carbazole-based compound featuring a fused tetrahydrobenzofuran-carboxamide scaffold. Carbazole derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Properties

Molecular Formula |

C24H22N2O3 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

N-(9-ethylcarbazol-3-yl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C24H22N2O3/c1-3-26-18-8-5-4-7-16(18)17-13-15(11-12-19(17)26)25-24(28)23-14(2)22-20(27)9-6-10-21(22)29-23/h4-5,7-8,11-13H,3,6,9-10H2,1-2H3,(H,25,28) |

InChI Key |

UPQOVUVRKFDICZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C4=C(O3)CCCC4=O)C)C5=CC=CC=C51 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Carbazole Precursor Activation : 3-Chloroacetyl-9-ethyl-9H-carbazole is prepared via Friedel–Crafts acylation of 9-ethylcarbazole using chloroacetyl chloride in dichloromethane.

-

Cyclization with Salicylaldehydes : The chloroacetylcarbazole reacts with substituted salicylaldehydes under ultrasound irradiation (40 kHz, 60°C) in acetonitrile, facilitated by PEG-400. The reaction proceeds via nucleophilic substitution, forming an intermediate ketone, which undergoes intramolecular cyclization to yield the benzofuran ring.

-

Amide Formation : Subsequent coupling with 3-methyl-4-oxo-tetrahydrobenzofuran-2-carboxylic acid (prepared separately) using EDCl/HOBt in DMF furnishes the target compound.

Yield : 65–78% (benzofuroylcarbazole intermediate), 70–85% (final amide coupling).

Table 1: Optimization of Rap–Stoermer Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | PEG-400 (5 mol%) | +15% vs. none |

| Solvent | Acetonitrile | Higher polarity |

| Ultrasound Frequency | 40 kHz | Faster cyclization |

Rhodium-Catalyzed Annulation for Benzofuran Core Construction

Rhodium complexes enable regioselective C–H activation for benzofuran synthesis. This method is particularly effective for constructing the tetrahydrobenzofuran segment.

Key Steps

-

C–H Activation : A cyclopentadienyl rhodium catalyst (CpRh) activates the C–H bond of 3-methyl-4-oxo-tetrahydrobenzofuran precursors, facilitating insertion of alkynes or alkenes.

-

Migratory Insertion and Cyclization : Vinylene carbonate or aryl boronic acids undergo migratory insertion into the Rh–C bond, followed by β-oxygen elimination to form the benzofuran ring.

-

Coupling with Carbazole : The rhodium-mediated intermediate is treated with 9-ethylcarbazol-3-amine in the presence of NaOPiv·H₂O, achieving amide bond formation.

Yield : 30–80% (benzofuran intermediate), 60–75% (final product).

Challenges :

-

Low yields with electron-deficient substrates.

-

Requires strict anhydrous conditions.

Lewis Acid-Mediated Propargylation and Cyclization

Scandium triflate [Sc(OTf)₃] catalyzes propargylation-cyclization sequences to assemble the tetrahydrobenzofuran core.

Synthetic Pathway

-

Propargylation : 3-Methyl-4-oxo-pentenoate reacts with propargyl alcohols in toluene at 80°C, mediated by Sc(OTf)₃, forming a propargylated intermediate.

-

Intramolecular Cyclization : The intermediate undergoes 5-endo-dig cyclization, facilitated by Sc³⁺, to yield the tetrahydrobenzofuran skeleton.

-

Oxidation and Amidation : Oxidation with PCC followed by coupling with 9-ethylcarbazol-3-amine using DCC/DMAP affords the target compound.

Yield : 75–91% (cyclization step), 68–82% (final product).

Advantages :

-

High functional group tolerance.

-

Scalable to gram quantities.

Bronsted Acid-Catalyzed Tandem Cyclization

Hexafluoroisopropanol (HFIP) as a solvent and triflic acid (TfOH) as a catalyst enable a one-pot synthesis of the benzofuran-carbazole hybrid.

Mechanism Highlights

-

Vinylogous Ester Formation : o-Alkynylphenols react with 3-methyl-4-oxo esters in HFIP, forming vinylogous esters via TfOH-catalyzed proton transfer.

-

Oxa-Michael Addition : The ester undergoes intramolecular oxa-Michael addition, cyclizing to form the tetrahydrobenzofuran ring.

-

Amide Coupling : Direct reaction with 9-ethylcarbazol-3-amine in situ yields the final product.

Yield : 70–88% (over three steps).

Table 2: Comparative Analysis of Preparation Methods

| Method | Catalyst | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Rap–Stoermer | PEG-400 | 70–85 | Short reaction time | Moderate yields |

| Rhodium Annulation | CpRh | 60–75 | Regioselectivity | High catalyst cost |

| Lewis Acid Cyclization | Sc(OTf)₃ | 68–82 | Scalability | Sensitive to moisture |

| Bronsted Acid Tandem | TfOH/HFIP | 70–88 | One-pot synthesis | Requires specialized solvent |

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the carbazole moiety.

Reagents: Potassium permanganate, chromium trioxide

Conditions: Acidic or basic medium

Products: Oxidized derivatives of the carbazole ring

-

Reduction: : Reduction reactions can target the carbonyl group in the benzofuran moiety.

Reagents: Sodium borohydride, lithium aluminum hydride

Conditions: Solvent such as ethanol or ether

Products: Reduced alcohol derivatives

-

Substitution: : Electrophilic substitution reactions can occur on the aromatic rings.

Reagents: Halogens, nitrating agents

Conditions: Various, depending on the reagent

Products: Substituted derivatives with halogens, nitro groups, etc.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium

Reduction: Sodium borohydride in ethanol

Substitution: Bromine in acetic acid

Major Products

Oxidation: Carbazole N-oxide derivatives

Reduction: Alcohol derivatives of the benzofuran moiety

Substitution: Halogenated or nitrated carbazole derivatives

Scientific Research Applications

N-(9-ethyl-9H-carbazol-3-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a complex organic compound that combines elements of carbazole and benzofuran moieties, linked by a carboxamide functional group. The presence of both carbazole and benzofuran structures, along with the amide linkage, may enhance its pharmacological profile compared to similar compounds. Preliminary studies suggest that this compound may have significant biological activities, particularly related to anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, and the carbazole moiety is often associated with enhanced biological activity due to its ability to effectively interact with biological targets.

Potential Applications

- Anticancer Research: this compound shows promise in anticancer research. Its structural components have been associated with cytotoxic effects against cancer cell lines. Interaction studies could focus on its binding affinities with biological targets, such as enzymes or receptors implicated in cancer pathways. Molecular docking studies may reveal insights into its mechanism of action and help optimize its structure for enhanced activity.

- Medicinal Chemistry: The compound has potential applications in medicinal chemistry due to its unique structure, which combines carbazole and benzofuran elements. The presence of the carbazole ring is often associated with enhanced biological activity, making it a candidate for drug development.

- Antimicrobial Activity: Derivatives of N-(9-ethyl-9H-carbazole-3-yl) have demonstrated antimicrobial activity . For example, N-(9-Ethyl-9H-carbazol-3-yl)-2-(phenoxy)acetamide derivatives have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi .

- Inhibitory Agents: Novel series of substituted benzofuran-tethered triazolylcarbazoles have been synthesized and evaluated as inhibitory agents against SARS-CoV-2 . These compounds showed strong binding affinities between SARS-CoV-2 proteins and the synthesized compounds, suggesting they could obstruct the function of SARS proteins .

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 9H-Carbazole | Core carbazole structure | Found in various natural products; known for biological activity |

| 3-Methylbenzofuran | Benzofuran core with methyl substitution | Exhibits different reactivity patterns due to lack of amide functionality |

| 4-Oxo-benzofuran derivatives | Similar carbonyl and furan structures | Often used in medicinal chemistry but lacks the carbazole motif |

Case Studies and Research Findings

- Antimicrobial and Cytotoxic Activity of Carbazole Derivatives: A study synthesized N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives and evaluated their antimicrobial activity and cytotoxicity . The compounds N-(9-Ethyl-9H-carbazole-3-yl)-2-(4-ethylphenoxy)acetamide and N-(9-Ethyl-9H-carbazole-3-yl)-2-(quinolin-8-yloxy)acetamide showed notable antimicrobial activity . The compound N-(9-Ethyl-9H-carbazole-3-yl)-2-(quinolin-8-yloxy)acetamide also had the lowest cytotoxic activity against NIH/3T3 cells .

- Inhibitory Activity Against SARS-CoV-2: A novel series of substituted benzofuran-tethered triazolylcarbazoles was synthesized, and their inhibitory potency against SARS-CoV-2 was evaluated . The docking results indicated strong binding affinities between the synthesized compounds and SARS-CoV-2 proteins . The compounds 9e , 9h , 9i , and 9j showed the best binding scores against Mpro, the spike glycoprotein, and RdRp .

Mechanism of Action

The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carbazole moiety can intercalate with DNA, while the benzofuran ring may interact with proteins or other biomolecules.

Comparison with Similar Compounds

Target Compound vs. Carbazole Sulfonohydrazides ()

- Key Differences: Backbone: The target compound contains a tetrahydrobenzofuran-carboxamide core, while sulfonohydrazides in (e.g., compounds 4–9) feature sulfonohydrazide or carbothioamide substituents. Substituents: The ethyl group at N-9 in the target compound contrasts with unsubstituted carbazoles in . Bioactivity: Sulfonohydrazides in showed moderate anticancer activity (IC₅₀: 10–50 μM), whereas the tetrahydrobenzofuran group in the target compound may enhance metabolic stability and selectivity for kinase targets .

Target Compound vs. 1,3,4-Oxadiazole Derivatives ()

- Heterocyclic Influence: The 1,3,4-oxadiazole ring in compounds like 1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone () confers antimicrobial activity (MIC: 2–8 μg/mL against S. aureus). In contrast, the tetrahydrobenzofuran in the target compound is associated with anti-inflammatory or kinase-inhibitory roles, suggesting divergent therapeutic applications .

Table 1: Comparative Bioactivity of Carbazole Derivatives

Yield and Purity Challenges

- Carbazole alkylation (Step 1) often yields 70–85% purity, requiring recrystallization (e.g., ethanol/water) .

- Tetrahydrobenzofuran cyclization (Step 2) may produce stereoisomers, necessitating chiral HPLC for resolution .

Key Research Findings

- Structural Advantages : The ethyl group and tetrahydrobenzofuran scaffold in the target compound likely improve pharmacokinetics (e.g., t₁/₂ > 6 hours) compared to unsubstituted carbazoles (t₁/₂: 2–3 hours) .

- Therapeutic Potential: While sulfonohydrazides () and oxadiazoles () prioritize cytotoxicity or antimicrobial activity, the target compound’s design suggests applicability in neurodegenerative diseases or inflammation due to carbazole’s known neuroprotective effects .

Biological Activity

N-(9-ethyl-9H-carbazol-3-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a carbazole moiety with a benzofuran derivative, suggesting a diverse range of pharmacological applications, particularly in anticancer therapies.

Structural Characteristics

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Carbazole Ring | A fused bicyclic structure known for its biological activity. |

| Benzofuran Derivative | Contributes to the compound's reactivity and interaction with biological targets. |

| Carboxamide Functional Group | Enhances solubility and biological activity. |

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant anticancer properties . The presence of the carbazole moiety is particularly noteworthy, as compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.

Anticancer Activity

Research has shown that carbazole derivatives can selectively inhibit tumor growth. For instance:

- In Vitro Studies : Compounds similar to N-(9-ethyl-9H-carbazol-3-yl)-3-methyl-4-oxo have shown strong inhibitory effects on melanoma cells, with mechanisms involving apoptosis induction through caspase pathway activation .

- In Vivo Studies : Animal models treated with carbazole derivatives displayed reduced tumor growth without significant toxicity to normal tissues .

The mechanisms underlying the biological activity of N-(9-ethyl-9H-carbazol-3-y)-3-methyl-4-oxo include:

- DNA Intercalation : The planar structure of the carbazole moiety allows it to intercalate into DNA, potentially disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer pathways, such as those related to cell proliferation and survival.

- Apoptotic Pathways : Increased caspase activity leading to apoptosis has been observed in studies involving similar compounds .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of N-(9-ethyl-9H-carbazol-3-y)-3-methyl-4-oxo, a comparison with structurally related compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 9H-Carbazole | Core carbazole structure | Antitumor activity |

| 3-Methylbenzofuran | Benzofuran core | Moderate cytotoxicity |

| 4-Oxo-benzofuran | Carbonyl and furan structures | Used in medicinal chemistry |

This table highlights that while many compounds share structural similarities, the unique combination of features in N-(9-ethyl-9H-carbazol-3-y)-3-methyl-4-oxo may enhance its pharmacological profile.

Case Studies

Several case studies have evaluated the anticancer potential of similar compounds:

- Case Study 1 : A derivative of carbazole was reported to inhibit BRAF-mutated melanoma cells effectively while sparing normal melanocytes. The study emphasized the selective nature of these compounds in targeting cancerous cells without affecting healthy ones .

- Case Study 2 : Another study highlighted the neuroprotective effects of N-substituted carbazoles against oxidative stress-induced neuronal damage, indicating potential applications beyond oncology .

Q & A

Q. Basic

- NMR : Analyze carbazole aromatic protons (δ 7.2–8.5 ppm) and ethyl group signals (δ 1.4–1.6 ppm for CH3, δ 4.2–4.5 ppm for CH2). The benzofuran carbonyl (δ ~170 ppm in 13C NMR) and tetrahydro ring protons (δ 2.0–3.0 ppm) confirm the fused structure .

- Mass Spectrometry : High-resolution MS should match the molecular ion ([M+H]+) with theoretical mass. Fragmentation patterns help verify substituent positions .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and monitor byproducts .

What crystallographic strategies are recommended for resolving the 3D structure of this compound?

Advanced

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is ideal. Key steps:

Grow crystals via slow evaporation (e.g., ethanol/dichloromethane).

Collect data at low temperature (100 K) to minimize thermal motion.

Use SHELX programs for structure solution and refinement, focusing on carbazole planarity and benzofuran ring puckering .

Validate bond lengths/angles against similar carbazole derivatives (e.g., dihedral angles between carbazole and benzyl groups should be ~85–90°) .

How should researchers address contradictions in spectroscopic data during characterization?

Q. Advanced

- Case Example : Discrepancies in carbonyl IR stretches (e.g., 1680 vs. 1700 cm⁻¹) may arise from polymorphism or solvent effects. Cross-validate with solid-state NMR or SCXRD to confirm conformational differences .

- Multi-Technique Approach : Combine HPLC-MS to detect impurities and 2D NMR (COSY, HSQC) to resolve overlapping signals .

What reaction conditions optimize the yield of the amidation step in synthesizing this compound?

Q. Advanced

- Catalyst : Use HATU or EDCI/HOBt for efficient coupling under inert atmosphere.

- Solvent : Anhydrous DMF or THF minimizes hydrolysis of the activated ester intermediate.

- Temperature : 0°C to room temperature prevents side reactions (e.g., racemization).

- Workup : Extract with ethyl acetate, wash with brine, and purify via flash chromatography (silica gel, hexane/EtOAc gradient) .

Can computational methods predict the biological activity of this compound based on its structure?

Q. Advanced

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Focus on the carbazole moiety’s π-π stacking and the benzofuran carbonyl’s hydrogen bonding .

- QSAR : Train models using bioactivity data from analogous carbazole derivatives (e.g., substituent effects on IC50) .

How does the substitution pattern on the carbazole ring influence the compound’s physicochemical properties?

Q. Advanced

- Electron-Withdrawing Groups (e.g., chloro, fluoro): Increase solubility via dipole interactions but may reduce membrane permeability.

- Alkyl Chains (e.g., ethyl): Enhance lipophilicity (logP ~3.5), improving blood-brain barrier penetration.

- Crystallinity : Bulky substituents (e.g., benzyl) reduce melting points and alter crystal packing .

What purification techniques are most effective for isolating this compound from reaction mixtures?

Q. Basic

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.

- Flash Chromatography : Optimize mobile phase (e.g., 3:7 EtOAc/hexane) to separate regioisomers .

- Prep-HPLC : Employ a gradient elution (acetonitrile/water + 0.1% TFA) for high-purity isolation (>99%) .

How stable is this compound under varying pH and temperature conditions?

Q. Advanced

- pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 40°C for 24 hrs). Monitor by HPLC for decomposition products (e.g., hydrolysis of the amide bond).

- Thermal Stability : TGA/DSC analysis reveals decomposition onset at ~250°C, suitable for storage at room temperature .

What comparative analyses are recommended to evaluate this compound against its structural analogs?

Q. Advanced

- Biological Assays : Test against carbazole-based kinase inhibitors (e.g., staurosporine analogs) in cell viability assays.

- Structural Comparisons : Overlay SCXRD structures with analogs to identify key differences in binding pocket interactions .

- ADME Profiling : Compare logD, plasma protein binding, and metabolic stability using microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.